molecular formula C9H8FNO B1304954 3-(4-Fluorophenoxy)propanenitrile CAS No. 85169-02-4

3-(4-Fluorophenoxy)propanenitrile

Cat. No.: B1304954
CAS No.: 85169-02-4
M. Wt: 165.16 g/mol
InChI Key: MSQBUHCLFYFIGC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)propanenitrile is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenoxy)propanenitrile
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InChI

InChI=1S/C9H8FNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSQBUHCLFYFIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60234329
Record name 3-(4-Fluorophenoxy)propiononitrile
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Molecular Weight

165.16 g/mol
Source PubChem
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CAS No.

85169-02-4
Record name 3-(4-Fluorophenoxy)propanenitrile
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Record name 3-(4-Fluorophenoxy)propiononitrile
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Record name 3-(4-Fluorophenoxy)propiononitrile
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Record name 3-(4-fluorophenoxy)propiononitrile
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A Versatile Compound in the Realm of Organic Synthesis

The utility of 3-(4-Fluorophenoxy)propanenitrile in organic synthesis is multifaceted. The presence of the fluorine atom on the phenyl ring imparts distinct electronic properties to the molecule, influencing its reactivity and the physiological activity of its derivatives. This feature is particularly advantageous in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates.

The nitrile group is a key functional handle, amenable to a variety of chemical conversions. It can be hydrolyzed to form carboxylic acids, reduced to primary amines, or undergo cycloaddition reactions to generate heterocyclic systems. This chemical versatility allows for the strategic incorporation of diverse functionalities, making it an invaluable tool for synthetic chemists.

A Key Intermediate and Building Block for Chemical Advancement

Established Synthetic Pathways

The most prominent and industrially relevant method for synthesizing this compound is through the process of cyanoethylation. This reaction involves the addition of a compound with an acidic hydrogen to an activated alkene, in this case, acrylonitrile (B1666552).

Cyanoethylation Reactions for Ether Linkage Formation

Cyanoethylation for the formation of the ether linkage in this compound involves the reaction of a phenol (B47542) with acrylonitrile. wikipedia.org This reaction is a type of Michael addition, where the phenoxide ion acts as a nucleophile and attacks the electron-deficient β-carbon of acrylonitrile. wikipedia.org

F-C₆H₄-OH + CH₂=CH-CN → F-C₆H₄-O-CH₂CH₂-CN

The success of this synthesis hinges on the appropriate choice of catalyst and reaction conditions to ensure high yield and purity of the desired product. Current time information in Meløy, NO.google.comontosight.ai

A variety of catalytic systems have been investigated to optimize the cyanoethylation of 4-fluorophenol (B42351). The primary role of the catalyst is to deprotonate the phenol, thereby increasing its nucleophilicity.

Tertiary amines, such as triethylamine (B128534), have been identified as effective catalysts for the reaction between 4-fluorophenol and acrylonitrile. Current time information in Meløy, NO.google.comontosight.ai The basic nature of triethylamine allows it to abstract the acidic proton from the hydroxyl group of 4-fluorophenol, generating the 4-fluorophenoxide anion. This anion then readily undergoes a Michael addition with acrylonitrile to form the desired product.

The catalytic cycle involving a tertiary amine can be summarized as follows:

Deprotonation: 4-Fluorophenol reacts with triethylamine to form a 4-fluorophenoxide-triethylammonium ion pair.

Nucleophilic Attack: The 4-fluorophenoxide anion attacks the β-carbon of acrylonitrile.

Proton Transfer: The resulting carbanion is protonated by the triethylammonium (B8662869) ion, regenerating the triethylamine catalyst and forming this compound.

The use of tertiary amines as catalysts offers advantages such as milder reaction conditions and easier removal from the reaction mixture compared to some inorganic bases.

Copper compounds, specifically cupric hydroxide (B78521) and cupric acetate (B1210297) monohydrate, have also been found to be excellent catalysts for the cyanoethylation of 4-fluorophenol. Current time information in Meløy, NO. While the exact mechanism of catalysis by copper compounds in this reaction is complex, it is believed to involve the formation of a copper phenoxide intermediate. This intermediate then facilitates the addition to acrylonitrile.

The catalytic activity of copper compounds can be influenced by the nature of the anion and the ligands coordinated to the copper center. nih.gov The use of copper catalysts can lead to high yields and selectivity for the desired product.

Catalyst TypeSpecific ExamplesRole in Reaction
Tertiary Amines TriethylamineActs as a base to deprotonate 4-fluorophenol, forming the more nucleophilic phenoxide ion. Current time information in Meløy, NO.google.comontosight.ai
Copper Compounds Cupric Hydroxide, Cupric Acetate MonohydrateForms a copper phenoxide intermediate that facilitates the addition to acrylonitrile. Current time information in Meløy, NO.
Investigation of Catalytic Systems in Cyanoethylation

Industrial Production Considerations

For the industrial-scale production of this compound, several factors beyond the choice of catalyst are crucial. catsci.com The reaction is typically exothermic, and therefore, effective heat management is essential to prevent runaway reactions and the formation of byproducts, such as the polymerization of acrylonitrile. catsci.com

The choice of solvent, if any, can also impact the reaction rate and selectivity. While the reaction can be run neat, the use of a solvent can aid in temperature control and facilitate product isolation. The recovery and recycling of the catalyst are also important economic and environmental considerations in an industrial setting.

Furthermore, the purification of the final product to remove unreacted starting materials, catalyst residues, and any byproducts is a critical step to ensure the quality required for its subsequent use, for instance, in the synthesis of pharmaceuticals like 6-fluoro-4-chromanone. Current time information in Meløy, NO.google.comontosight.ai The scale-up of this process requires careful consideration of reactor design, mixing efficiency, and process control to maintain safety and consistency. numberanalytics.com

Advanced Synthetic Approaches and Process Optimization

In the pursuit of more efficient, safer, and scalable methods for the production of this compound, researchers have moved beyond traditional batch processing to explore advanced synthetic methodologies. These approaches aim to exert precise control over reaction parameters, minimize the generation of impurities, and facilitate a seamless transition from laboratory-scale synthesis to industrial production.

Application of Flow Chemistry for Reaction Control

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients. researchgate.net The reaction of 4-fluorophenol with acrylonitrile to form this compound is particularly amenable to this technology. In a typical flow setup, streams of the reactants are continuously pumped and mixed, then passed through a heated reactor coil or a packed-bed reactor. This methodology offers several distinct advantages over conventional batch synthesis for this specific transformation.

One of the primary benefits of flow chemistry is the superior control over reaction temperature. The high surface-area-to-volume ratio of the microreactors or tubes used in flow systems allows for highly efficient heat transfer. europa.eu This is critical for the cyanoethylation of 4-fluorophenol, as the reaction is exothermic. In a large-scale batch reactor, localized hotspots can lead to the formation of byproducts and potential runaway reactions. Flow chemistry mitigates this risk by ensuring a uniform temperature profile throughout the reaction mixture. europa.eu

Furthermore, precise control over residence time is another key feature of flow chemistry. The time the reactants spend in the heated zone can be accurately controlled by adjusting the flow rate and the reactor volume. This allows for the optimization of the reaction to maximize the yield of the desired product while minimizing the formation of impurities that can arise from either incomplete reaction or over-reaction.

The enhanced mixing achieved in flow reactors also contributes to improved reaction efficiency and product distribution. The rapid and homogeneous mixing of 4-fluorophenol and acrylonitrile ensures that the reaction proceeds uniformly, preventing the localized concentration gradients that can occur in stirred-tank reactors and lead to side reactions.

A hypothetical flow chemistry setup for the synthesis of this compound could involve the following:

ParameterDescription
Reactant Streams Stream A: 4-fluorophenol in a suitable solvent (e.g., acetonitrile, t-butanol). Stream B: Acrylonitrile and a catalytic amount of a base (e.g., DBU, potassium carbonate) in the same solvent.
Pumping System High-pressure liquid chromatography (HPLC) pumps or syringe pumps to deliver precise and pulseless flow of the reactant streams. europa.eu
Mixing Point A T-mixer or a static mixer to ensure rapid and efficient mixing of the two streams before entering the reactor.
Reactor A heated coil reactor (e.g., PFA or stainless steel tubing) immersed in a temperature-controlled oil bath or a heated block.
Back-Pressure Regulator To maintain the reaction mixture in a liquid state, especially when operating above the boiling point of the solvent.
Collection The product stream is continuously collected for subsequent work-up and purification.

This continuous process allows for a significant reduction in reaction time and can be readily scaled up by either extending the operating time or by "numbering-up" – running multiple flow reactors in parallel.

Strategies for Mitigating Byproduct Formation during Scale-Up

One of the primary byproducts in the cyanoethylation of phenols is the formation of bis-cyanoethylated impurities. In the context of this synthesis, this would involve the reaction of the product, this compound, with another molecule of acrylonitrile. While the electron-withdrawing nature of the nitrile group in the product deactivates the aromatic ring, the presence of unreacted, highly basic catalyst can promote this side reaction, especially at elevated temperatures and with prolonged reaction times.

Another potential source of impurities arises from the polymerization of acrylonitrile, which can be initiated by the basic catalyst. This is particularly problematic in large-scale batch reactors where inefficient mixing can lead to localized high concentrations of the base.

To address these challenges, several strategies can be employed during the scale-up of the synthesis of this compound:

Stoichiometric Control: Precise control over the stoichiometry of the reactants is crucial. Using a slight excess of 4-fluorophenol can ensure the complete consumption of acrylonitrile, thereby minimizing the potential for polymerization and the formation of bis-cyanoethylated byproducts.

Catalyst Selection and Loading: The choice of catalyst and its concentration are critical. A weaker base or a lower catalyst loading can reduce the rate of undesired side reactions. For instance, using a solid-supported base could allow for easy removal from the reaction mixture and prevent it from promoting further reactions during work-up.

Temperature and Reaction Time Optimization: As previously discussed, maintaining the optimal temperature is key. During scale-up, this requires efficient heat management systems in the reactor. Similarly, monitoring the reaction progress and stopping it once the desired level of conversion is reached can prevent the formation of byproducts associated with prolonged reaction times.

Impurity Profiling: A thorough analysis of the crude reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is essential to identify and quantify any byproducts. This information is invaluable for optimizing the reaction conditions to minimize their formation.

The following table summarizes potential byproducts and mitigation strategies:

Potential ByproductFormation PathwayMitigation Strategy
Bis-cyanoethylated Phenol Reaction of this compound with acrylonitrile- Precise stoichiometric control of reactants. - Lowering catalyst concentration. - Optimizing reaction time and temperature.
Polyacrylonitrile Base-initiated polymerization of acrylonitrile- Maintaining homogeneous mixing to avoid localized high concentrations of base. - Using a less reactive catalyst. - Optimizing the rate of addition of acrylonitrile in a semi-batch process.
Unreacted 4-fluorophenol Incomplete reaction- Using a slight excess of acrylonitrile. - Optimizing reaction time and temperature to drive the reaction to completion.

By implementing these advanced synthetic approaches and process optimization strategies, the production of this compound can be achieved with high yield, purity, and safety, making it a more viable and sustainable process for industrial applications.

Chemical Transformations and Reactivity of 3 4 Fluorophenoxy Propanenitrile

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and other interconversions.

The hydrolysis of nitriles to carboxylic acids is a fundamental and efficient transformation in organic synthesis. wikipedia.org Under acidic conditions, the nitrile group of 3-(4-Fluorophenoxy)propanenitrile is converted to a carboxylic acid group.

The acid-catalyzed hydrolysis of this compound directly yields 3-(4-Fluorophenoxy)propionic acid. sigmaaldrich.com This reaction is a common pathway for the synthesis of this particular carboxylic acid. sigmaaldrich.com The process typically involves heating the nitrile in the presence of a strong acid, such as sulfuric acid. libretexts.org During this reaction, an amide is formed as an intermediate. libretexts.org

One documented pathway involves stirring this compound in 85% to 95% sulfuric acid at 90°C for 10 hours. google.com However, this method can lead to the formation of by-products and may result in a lower yield of the desired 3-(4-Fluorophenoxy)propionic acid. google.com

Table 1: Synthesis of 3-(4-Fluorophenoxy)propionic Acid

Starting Material Product Reagents and Conditions

Optimizing the conditions for the hydrolysis of this compound is crucial for maximizing the yield of 3-(4-Fluorophenoxy)propionic acid and minimizing the formation of unwanted by-products. google.com While specific optimization studies for this exact reaction are not extensively detailed in the provided search results, general principles of nitrile hydrolysis can be applied. These include adjusting the concentration of the acid, the reaction temperature, and the reaction time. For instance, a patent suggests that direct conversion to another product, 6-fluoro-4-chromanone, occurs with simultaneous hydrolysis and ring closure under certain acidic conditions, but this leads to by-products and low yield. google.com This indicates that milder conditions would be necessary to favor the formation of the carboxylic acid without promoting further reactions.

The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction is typically carried out in a solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk This process reduces the carbon-nitrogen triple bond to a single bond, resulting in the corresponding primary amine. chemguide.co.uk

Another method for the reduction of nitriles involves catalytic hydrogenation. chemguide.co.ukgoogle.com This reaction uses hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk The reaction is generally performed at elevated temperature and pressure. chemguide.co.uk For example, the reduction of a nitrile can be carried out with a ruthenium catalyst in the presence of ammonia (B1221849). google.com

Enzymatic methods also exist for the reduction of nitriles to primary amines. Nitrile oxido-reductases are a class of enzymes that can catalyze this conversion. google.com

The nitrile functional group is highly versatile and can be converted into various other functional groups. researchgate.net Beyond hydrolysis and reduction, other important interconversions include:

Conversion to Aldehydes: Nitriles can be reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Conversion to Ketones: The addition of Grignard or organolithium reagents to a nitrile, followed by hydrolysis, yields a ketone. libretexts.org

Cycloaddition Reactions: Nitriles can participate in [3+2] cycloaddition reactions with molecules like azides to form nitrogen-containing heterocyclic compounds. researchgate.net

These transformations highlight the synthetic utility of the nitrile moiety in this compound for accessing a diverse range of chemical structures.

Acid-Catalyzed Hydrolysis to Carboxylic Acids

Reactions Involving the Fluorophenoxy Moiety

The fluorophenoxy group in this compound also influences its reactivity. The fluorine atom is a deactivating group, making the aromatic ring less susceptible to electrophilic substitution than unsubstituted benzene (B151609). However, it is an ortho-, para-director.

One significant reaction involving the fluorophenoxy moiety is intramolecular cyclization. For instance, when this compound is treated with a strong acid like polyphosphoric acid at high temperatures (around 170°C), it undergoes a cyclization reaction to form 6-fluoro-4-chromanimine, which is then hydrolyzed to 6-fluoro-4-chromanone. google.com This reaction demonstrates the ability of the phenoxy group to participate in ring-forming reactions, a key step in the synthesis of more complex heterocyclic systems.

Electrophilic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org In the case of this compound, the phenyl ring is the site of such electrophilic attacks. The reactivity of the benzene ring is significantly influenced by the substituents it carries. libretexts.org These substituents can either activate the ring, making it more susceptible to electrophilic attack than benzene, or deactivate it, rendering it less reactive. jsynthchem.com

Influence of the Fluorophenoxy Group on Reactivity and Selectivity

The substituents on the phenyl ring of this compound have a profound effect on both the rate of reaction (reactivity) and the position of the incoming electrophile (selectivity). libretexts.org These effects are a combination of inductive and resonance effects.

The Phenoxy Group (-O-R): The oxygen atom of the ether linkage is an activating group. jsynthchem.com Although oxygen is highly electronegative and exerts an electron-withdrawing inductive effect, its non-bonding electrons can be delocalized into the aromatic ring through resonance. jsynthchem.com This resonance effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions. libretexts.org This increased nucleophilicity makes the ring more reactive towards electrophiles. Consequently, the phenoxy group is an ortho-, para-director. libretexts.org

The Fluoro Group (-F): Halogens, including fluorine, are generally considered deactivating groups due to their strong electron-withdrawing inductive effect. libretexts.org However, like the oxygen in the phenoxy group, they possess lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org Therefore, fluorine is an ortho-, para-directing deactivator. libretexts.org

In this compound, the fluorine atom is located at the para position relative to the ether linkage. The activating, ortho-, para-directing effect of the oxygen atom and the ortho-, para-directing nature of the fluorine atom work in concert. The positions ortho to the strongly activating ether group are the most likely sites for electrophilic attack.

Substituent Effect on Phenyl Ring of this compound
Group Effect
4-FluoroDeactivating, Ortho-, Para-directing
PhenoxyActivating, Ortho-, Para-directing
Overall The ring is activated, and substitution is directed to the positions ortho to the phenoxy group.

Intramolecular Cyclization and Ring Closure Reactions

The structure of this compound, with a reactive nitrile group and an activated phenyl ring connected by a flexible three-carbon chain, makes it an ideal precursor for intramolecular cyclization reactions to form various heterocyclic compounds.

Conversion to Chromanone Systems (e.g., 6-Fluoro-4-chromanone)

A significant transformation of this compound is its conversion into 6-fluoro-4-chromanone. This chromanone derivative is a valuable intermediate in the synthesis of pharmacologically active molecules.

There are two primary mechanistic pathways for the conversion of this compound to 6-fluoro-4-chromanone:

Direct Cyclization followed by Hydrolysis: In this pathway, the nitrile group undergoes an intramolecular electrophilic attack on the activated aromatic ring, typically under strong acid catalysis. This forms a cyclic imine intermediate, 6-fluoro-4-chromanimine. Subsequent hydrolysis of this imine yields the desired 6-fluoro-4-chromanone.

Hydrolysis followed by Cyclization: Alternatively, the nitrile group of this compound can first be hydrolyzed to a carboxylic acid, forming 3-(4-fluorophenoxy)propionic acid. This intermediate is then subjected to a dehydrative cyclization, an intramolecular Friedel-Crafts acylation, to yield 6-fluoro-4-chromanone.

The cyclization of this compound and its derivatives is typically carried out in the presence of strong acids that act as both catalysts and dehydrating agents.

Acid CatalystReaction Conditions
Polyphosphoric Acid (PPA) Stirring 3-(4-fluorophenoxy)propionitrile in PPA at temperatures above 140°C (around 170°C for approximately 15 minutes) can facilitate the direct ring closure to the chromanimine, which is then hydrolyzed. Alternatively, the intermediate 3-(4-fluorophenoxy)propionic acid can be cyclized in PPA at 100°C.
Concentrated Sulfuric Acid A mixture of 3-(4-fluorophenoxy)propionic acid and concentrated sulfuric acid can be stirred at room temperature for about an hour to induce cyclization to 6-fluoro-4-chromanone.

Synthesis of Spiro Imidazolidine (B613845) Derivatives via Bucherer Reaction

6-Fluoro-4-chromanone, derived from this compound, is a key starting material for the synthesis of spiro imidazolidine derivatives, notably through the Bucherer-Bergs reaction. mdpi.com This multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium (B1175870) carbonate to produce a hydantoin (B18101) (imidazolidine-2,4-dione). organic-chemistry.orgalfa-chemistry.com

In the case of 6-fluoro-4-chromanone, the reaction with potassium cyanide and ammonium carbonate in a suitable solvent like ethanol (B145695) leads to the formation of a spiro-hydantoin. mdpi.comencyclopedia.pub The resulting compound is (±)-6-fluoro-spiro[chroman-4,4′-imidazolidine]-2′,5′-dione, the racemic precursor to Sorbinil, an aldose reductase inhibitor. mdpi.comdrugbank.com

The mechanism of the Bucherer-Bergs reaction proceeds through several steps. Initially, the ketone reacts to form a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to yield an aminonitrile. alfa-chemistry.comyoutube.com The amino group of the aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid, which undergoes intramolecular cyclization and rearrangement to give the final hydantoin product. alfa-chemistry.comwikipedia.org

Structure Reactivity Relationships and Derivative Chemistry

Electronic and Steric Effects of the Fluorine Atom

The presence of a fluorine atom on the phenoxy group of 3-(4-Fluorophenoxy)propanenitrile imparts distinct electronic and steric characteristics that significantly influence its reactivity and stability.

The fluorine atom plays a crucial role in the stability of this compound, particularly in chemical formulations for various applications. The presence of fluorine can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism on the aromatic ring. This increased stability is a valuable attribute in the development of agrochemicals, where the compound is used as an intermediate for herbicides and pesticides, contributing to improved efficacy. chemimpex.com The fluorophenoxy group is noted for enhancing reactivity and selectivity, making it a valuable building block in the synthesis of biologically active molecules. chemimpex.com

Synthesis and Chemical Characterization of Related Derivatives

The structural backbone of this compound allows for extensive chemical modification, leading to a wide range of derivatives with tailored properties.

The synthesis and properties of propanenitrile analogs with different fluorination patterns have been a subject of research, highlighting the versatility of this chemical class.

3-(3,5-Difluorophenoxy)propanenitrile : This analog is a key intermediate in the synthesis of the pharmaceutical agent Tegoprazan. hsppharma.com Its synthesis typically involves the reaction of 3,5-difluorophenol (B1294556) with 3-chloropropanenitrile in the presence of a base like potassium carbonate. The two fluorine atoms on the phenyl ring further enhance the compound's metabolic stability and lipophilicity.

3-(2-Fluorophenoxy)propanenitrile : This isomer, with fluorine at the ortho position, is another example of a fluorinated derivative that exhibits distinct polarity and metabolic stability. echemi.com Its synthesis would follow a similar nucleophilic substitution pathway, reacting 2-fluorophenol (B130384) with a suitable propionitrile (B127096) precursor.

3-(4,4,4-Trifluorobutoxy)propanenitrile : This compound is an analog where the fluorinated aromatic group is replaced by a fluorinated alkyl chain. nih.gov The trifluoromethyl group at the end of the butoxy chain significantly alters the electronic properties and lipophilicity compared to its phenoxy counterparts.

Below is a table comparing the basic properties of these analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₈FNO165.1785169-02-4
3-(3,5-Difluorophenoxy)propanenitrileC₉H₇F₂NO183.16844648-16-4
3-(2-Fluorophenoxy)propanenitrileC₉H₈FNO165.16111140-91-1
3-(4,4,4-Trifluorobutoxy)propanenitrileC₇H₁₀F₃NO181.16Not Available

Data sourced from PubChem and other chemical suppliers. echemi.comnih.govnih.gov

The propane (B168953) chain and the terminal nitrile group are reactive sites that can be readily derivatized to produce a variety of other compounds. The nitrile group (-C≡N) is particularly versatile. It can be reduced to a primary amine (-CH₂NH₂) or hydrolyzed to a carboxylic acid (-COOH). The carbon atom adjacent to the nitrile group can also participate in reactions, such as condensation reactions with esters to form 3-oxonitriles. google.com These transformations open pathways to new classes of molecules with different functional properties. researchgate.net

Propanenitrile derivatives can serve as precursors for the synthesis of complex cyclic systems. For instance, synthetic routes have been developed to convert propanenitrile-containing structures into substituted pyrrolidines. nih.gov A notable example involves a multi-step synthesis that transforms a related propanenitrile into (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic. nih.gov This process demonstrates that the propanenitrile backbone can be elaborated through a sequence of reactions, including asymmetric hydrogenation and nucleophilic substitution, to construct complex heterocyclic structures like pyrrolidines. nih.gov

Advanced Characterization and Computational Studies

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide definitive proof of a molecule's structure by probing the interactions of its atoms and bonds with electromagnetic radiation. For 3-(4-Fluorophenoxy)propanenitrile, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for its characterization.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the fluorophenyl ring would appear as complex multiplets in the downfield region (typically 6.9-7.1 ppm) due to spin-spin coupling with each other and with the fluorine atom. The two methylene (B1212753) groups (-O-CH₂- and -CH₂-CN) of the propanenitrile chain would each produce a triplet signal, a result of being adjacent to another methylene group. The protons closer to the electronegative oxygen atom (-O-CH₂) would be more deshielded and appear further downfield than the protons adjacent to the nitrile group (-CH₂-CN).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would generate a separate signal. The spectrum would show a signal for the nitrile carbon (C≡N) around 117-120 ppm. The carbons of the phenyl ring would appear in the aromatic region (approx. 115-160 ppm), with their exact shifts influenced by the fluorine and ether substituents. The C-F carbon would show a large coupling constant. The two methylene carbons of the side chain would be found in the upfield region, with the carbon attached to the oxygen (-O-CH₂) appearing at a higher chemical shift (more downfield) than the one adjacent to the nitrile group.

Table 1: Predicted NMR Spectral Data for this compound

Spectrum Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
¹H NMR Aromatic (C₆H₄) 6.90 - 7.10 Multiplet
Methylene (-O-CH₂-) ~4.2 Triplet
Methylene (-CH₂-CN) ~2.8 Triplet
¹³C NMR C-O (Aromatic) 155 - 158 (with C-F coupling) Singlet (doublet due to F)
C-H (Aromatic, ortho to O) ~116 Singlet (doublet due to F)
C-H (Aromatic, ortho to F) ~116.5 Singlet (doublet due to F)
C-F (Aromatic) 158 - 161 (with C-F coupling) Singlet (large doublet due to F)
Nitrile (-C≡N) ~118 Singlet
Methylene (-O-CH₂) ~62 Singlet
Methylene (-CH₂-CN) ~18 Singlet

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. A strong, sharp absorption band around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The presence of the aromatic ether linkage is confirmed by C-O-C stretching vibrations, typically appearing as a strong band in the 1200-1250 cm⁻¹ region. The C-F bond of the fluorophenyl group gives rise to a strong absorption in the 1150-1250 cm⁻¹ range. Aromatic C=C stretching vibrations are expected to appear in the 1500-1600 cm⁻¹ region, while aromatic C-H stretching occurs above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic Ring 3000 - 3100 Medium-Weak
C-H Stretch Methylene (-CH₂-) 2850 - 2960 Medium
C≡N Stretch Nitrile ~2250 Sharp, Medium
C=C Stretch Aromatic Ring 1500 - 1600 Medium
C-O-C Stretch Aryl Ether 1200 - 1250 Strong
C-F Stretch Fluoroaromatic 1150 - 1250 Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (165.16 g/mol ). nih.gov The fragmentation pattern offers clues to the molecule's structure. Common fragmentation pathways for ethers involve the cleavage of the C-O bond. miamioh.edu Therefore, a significant fragment would likely be observed at m/z 111, corresponding to the fluorophenoxy cation [F-C₆H₄-O]⁺. Another possible fragmentation involves the loss of the entire fluorophenoxy group, leading to a fragment corresponding to the propanenitrile moiety. The presence of the nitrile group can lead to characteristic fragmentation patterns as well. libretexts.orgdocbrown.info

Theoretical and Computational Investigations

Computational chemistry provides deep insights into molecular properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netyoutube.com DFT calculations are widely employed to predict molecular geometries, energies, and spectroscopic properties. researchgate.net For this compound, DFT methods, such as B3LYP, can be used to optimize the ground-state geometry and calculate key electronic properties. nih.govlibretexts.org These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure.

Furthermore, DFT allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Theoretical vibrational frequencies can also be calculated and compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. libretexts.org

In silico methods use computational models to predict the properties and activities of chemical compounds, accelerating research and development. nih.govacs.org For this compound, these approaches can be used to predict its chemical reactivity and potential interactions with biological systems. mdpi.com

The nitrile group is known to be electrophilic and can undergo nucleophilic attack. libretexts.orgnih.gov Computational models can be used to study the reaction mechanism, for instance, with biological nucleophiles like cysteine residues, by calculating activation energies and transition states. nih.gov This provides insight into the compound's potential as a covalent modifier in drug design. By analyzing properties like the molecular electrostatic potential and local reactivity descriptors (e.g., Fukui functions), researchers can identify the most reactive sites on the molecule and predict how it might interact with other chemical species or biological targets. aps.org These predictive models are invaluable for designing new molecules with desired chemical and pharmacological profiles.

Applications of 3 4 Fluorophenoxy Propanenitrile in Advanced Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

The structure of 3-(4-Fluorophenoxy)propanenitrile allows it to be a key component in the synthesis of more complex molecules. The presence of the fluorine atom and the nitrile group provides specific reactive sites that can be targeted in various chemical reactions. chemimpex.com

Precursor for Advanced Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the development of new pharmaceutical compounds. chemimpex.comontosight.ai Its fluorophenoxy group can enhance the metabolic stability and binding affinity of a drug molecule to its target. The nitrile group is a versatile functional group that can be converted into other functionalities, such as amines or carboxylic acids, which are common in drug structures. This makes the compound a valuable starting material for the synthesis of a wide range of therapeutic agents, including those targeting neurological disorders. chemimpex.com

Building Block in Agrochemical Synthesis

In the field of agrochemicals, this compound is utilized as a building block for creating new pesticides and herbicides. chemimpex.com The fluorine atom in its structure often contributes to the increased efficacy and stability of the final agrochemical product. The propanenitrile moiety can be chemically modified to introduce different functionalities that enhance the biological activity of the resulting compounds, leading to improved crop protection. chemimpex.com

Contributions to Materials Science

The unique properties of this compound also lend themselves to applications in materials science, particularly in the development of advanced polymers.

Exploration in the Development of Polymers with Enhanced Thermal and Mechanical Properties

Researchers are exploring the use of this compound in the synthesis of polymers with improved characteristics. chemimpex.com The incorporation of the fluorophenoxy group can enhance the thermal stability and mechanical strength of polymeric materials. The nitrile group can also participate in polymerization reactions or be modified post-polymerization to introduce specific properties into the material.

Integration into Advanced Material Architectures

The versatility of this compound allows for its integration into various advanced material architectures. Its ability to be functionalized makes it a candidate for creating materials with tailored optical or electronic properties. ontosight.ai This could lead to its use in the development of specialized materials for a range of technological applications.

Utility in the Synthesis of Chemical Probes for Biochemical Research

This compound is also a useful tool in the synthesis of chemical probes for biochemical research. chemimpex.comontosight.ai These probes are essential for studying biological processes at the molecular level. The fluorine atom can serve as a useful label for techniques like 19F-NMR spectroscopy, allowing researchers to track the probe within a biological system. The nitrile group can be used to attach the probe to other molecules of interest, such as proteins or nucleic acids.

Precursors to Enzyme Inhibitors and Receptor Binding Ligands

The chemical scaffold of this compound serves as a valuable starting point and intermediate in the multistep synthesis of various biologically active molecules, including specific enzyme inhibitors and receptor-binding ligands. Its structure, combining a fluorinated aromatic ring, an ether linkage, and a nitrile group, offers versatile reaction sites for constructing more complex pharmaceutical agents.

Enzyme Inhibitors:

A notable application of this compound is as a key intermediate in the synthesis of aldose reductase inhibitors. Specifically, it is a documented precursor to 6-fluoro-4-chromanone. This chromanone derivative is a crucial building block for producing Sorbinil, a potent inhibitor of the aldose reductase enzyme. The synthesis involves the reaction of this compound with an acid to facilitate cyclization and form the chromanone ring system. Aldose reductase inhibitors like Sorbinil are investigated for their potential to manage diabetic complications by preventing the conversion of glucose to sorbitol.

Receptor Binding Ligands:

This compound and its derivatives are integral to the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that bind to androgen receptors but elicit tissue-selective effects. Research has described the synthesis of potent SARMs that incorporate the 3-(4-fluorophenoxy) moiety. nih.gov For instance, the SARM known as S-1, or 3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide, demonstrated tissue-selective anabolic activity in preclinical studies. nih.gov The synthesis of this and related propanamide-based SARMs often involves the reaction of a core intermediate with various substituted phenols, such as 4-fluorophenol (B42351), to introduce the characteristic phenoxy group present in this compound. nih.govnih.gov These findings underscore the role of this chemical structure as a foundational element for developing advanced receptor-binding ligands aimed at treating conditions like muscle wasting and benign prostatic hyperplasia. nih.gov

Application as Analytical Standards and Reference Materials in Chemical Research

In the context of chemical research, this compound is primarily utilized as a synthetic building block or an intermediate rather than as a formal analytical standard. As a commercially available chemical reagent, it serves as a well-characterized starting material for synthetic campaigns aimed at producing more complex molecules, such as the enzyme inhibitors and receptor ligands discussed previously.

While it may be used as an internal reference or a benchmark compound within a specific research laboratory to monitor the progress of a chemical reaction or to compare the properties of newly synthesized derivatives, there is no widespread, documented use of this compound as a certified reference material (CRM) or analytical standard for quantitative purposes. Chemical suppliers typically provide it as a reagent for research and development, where its purity is characterized for synthetic utility. However, for a compound to be designated as an analytical standard, it must undergo rigorous testing and validation to establish its exact purity and concentration, a status not commonly attributed to this particular intermediate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Fluorophenoxy)propanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The primary synthesis involves nucleophilic substitution between 4-fluorophenol and 3-chloropropionitrile in the presence of a base (e.g., K₂CO₃) using dimethylformamide (DMF) as a solvent at 80–100°C . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of phenol to nitrile) and reaction time (8–12 hours). Elevated temperatures accelerate the reaction but may increase side-product formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for >95% purity .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include a triplet for the nitrile-adjacent CH₂ (~δ 3.8 ppm) and aromatic protons from the fluorophenyl group (δ 6.8–7.1 ppm) .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine substituent .
  • FTIR : Sharp absorption at ~2240 cm⁻¹ (C≡N stretch) and 1240 cm⁻¹ (C-O-C ether linkage).
  • GC-MS : Molecular ion peak at m/z 165.1 (M⁺) with fragmentation patterns indicative of the fluorophenoxy moiety.

Q. How does the fluorine substituent influence the compound’s reactivity compared to chloro or bromo analogs?

  • Answer : Fluorine’s high electronegativity and small atomic radius enhance electron-withdrawing effects, increasing the compound’s stability and lipophilicity (logP ~1.8 vs. 2.1 for chloro analog). This reduces susceptibility to hydrolysis but facilitates nucleophilic aromatic substitution at the ortho position under acidic conditions . Comparative kinetic studies show faster oxidation rates for the fluoro derivative with KMnO₄/H₂SO₄ due to polarization of the nitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective efficacy across in vitro models?

  • Methodological Answer : Discrepancies in neuroprotection (e.g., 40–70% viability in kainate-induced rat hippocampal neurons) may arise from differences in cell culture conditions or metabolite interference. Standardize protocols by:

  • Using primary neuronal cultures (not immortalized lines) with matched passage numbers.
  • Pre-treating with glutathione (1 mM) to mitigate oxidative stress artifacts.
  • Validating results via orthogonal assays (e.g., LDH release and caspase-3 activation) .

Q. What strategies optimize scalability for industrial-grade synthesis without compromising purity?

  • Answer : Transition from batch to continuous flow reactors with in-line FTIR monitoring to maintain reaction consistency. Optimize solvent recovery (DMF recycling via distillation) and replace K₂CO₃ with a polymer-supported base (e.g., Amberlyst A21) to simplify purification. Pilot studies report 85% yield at 100 g scale with residual solvent <50 ppm .

Q. How can computational modeling predict biological targets for this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic hotspots for enzyme binding.
  • Molecular Dynamics (MD) : Simulate interactions with GABA receptors or cytochrome P450 isoforms using CHARMM force fields.
  • QSAR : Corrogate substituent effects (e.g., –CF₃ vs. –OCH₃) on IC₅₀ values for kinase inhibition .

Application-Specific Questions

Q. What experimental designs validate enzyme inhibition mechanisms in biochemical studies?

  • Answer : For acetylcholinesterase (AChE) inhibition:

  • Use Ellman’s assay with acetylthiocholine iodide (ATCI) substrate.
  • Measure IC₅₀ via nonlinear regression of activity vs. log[inhibitor].
  • Confirm competitive inhibition via Lineweaver-Burk plots (Km increases, Vmax unchanged) .

Q. How can researchers assess the compound’s potential in advanced polymer composites?

  • Methodological Answer :

  • Thermal Stability : TGA under N₂ (10°C/min) shows decomposition onset at ~220°C.
  • Mechanical Properties : Blend with polyamide-6 (10 wt%) and test tensile strength via ASTM D638. Fluorophenyl groups enhance Young’s modulus by 15% due to π-stacking .
  • Morphology : Analyze dispersion via SEM/EDS to confirm homogeneous nitrile group integration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.